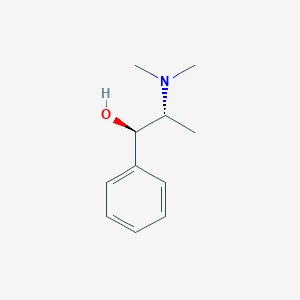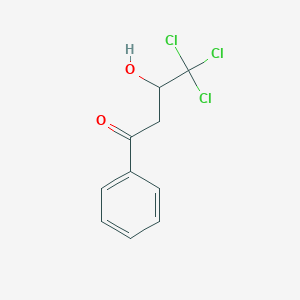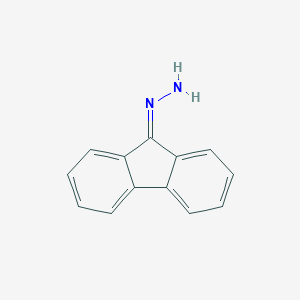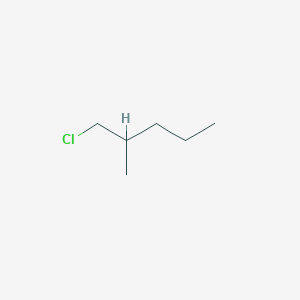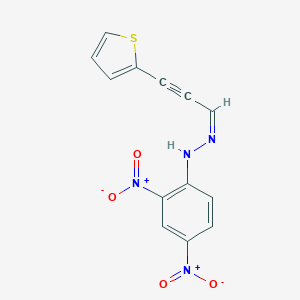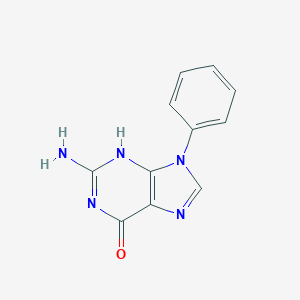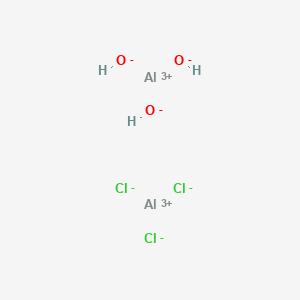
Aluminium chloride dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium chloride dihydroxide, also known as aluminum hydroxychloride, is a chemical compound that is commonly used in cosmetics, antiperspirants, and water treatment. This compound is formed by the reaction of aluminum chloride and sodium hydroxide. Aluminium chloride dihydroxide has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
科学的研究の応用
Aluminium chloride dihydroxide has a wide range of scientific research applications. It is commonly used in water treatment as a coagulant to remove impurities and suspended particles from water. It is also used in the production of paper as a sizing agent to improve the strength and water resistance of the paper. In addition, aluminium hydroxychloride is used in the production of cosmetics and antiperspirants due to its ability to reduce sweat production.
作用機序
The mechanism of action of aluminium chloride dihydroxide is based on its ability to form complexes with proteins and other biomolecules. Aluminium hydroxychloride reacts with the proteins in sweat glands to form a gel-like substance that blocks the sweat ducts. This reduces the amount of sweat produced by the body. In water treatment, aluminium hydroxychloride works by forming flocs with impurities and suspended particles, which can then be easily removed by sedimentation or filtration.
生化学的および生理学的効果
The biochemical and physiological effects of aluminium chloride dihydroxide depend on the concentration and exposure time. In antiperspirants, long-term exposure to high concentrations of aluminium hydroxychloride can cause skin irritation and allergic reactions. In water treatment, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts such as trihalomethanes (THMs) that are known to cause cancer.
実験室実験の利点と制限
Aluminium chloride dihydroxide has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. It is also a versatile compound that can be used in various applications such as water treatment, paper production, and cosmetics. However, aluminium hydroxychloride has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, making it difficult to control the reaction conditions. In addition, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts that can affect the accuracy of the results.
将来の方向性
There are several future directions for the research and development of aluminium chloride dihydroxide. One of the areas of interest is the use of aluminium hydroxychloride in the production of advanced materials such as ceramics and composites. Another area of interest is the development of new water treatment technologies that can reduce the formation of harmful byproducts such as THMs. Furthermore, the use of aluminium hydroxychloride in the production of pharmaceuticals and biotechnology products is also an area of interest that requires further research.
Conclusion
Aluminium chloride dihydroxide is a versatile compound that has a wide range of applications in various fields. Its unique properties and potential applications make it a subject of interest for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Aluminium chloride dihydroxide have been discussed in this paper. Further research is needed to explore the full potential of this compound in various applications.
合成法
The synthesis method of aluminium chloride dihydroxide involves the reaction of Aluminium chloride dihydroxide chloride and sodium hydroxide. The reaction is exothermic, and it produces a white precipitate. The chemical equation for the synthesis of Aluminium chloride dihydroxide hydroxychloride is as follows:
AlCl3 + 3NaOH → Al(OH)3 + 3NaCl
The obtained white precipitate is then washed and dried to obtain the final product. The purity and properties of the final product can be controlled by adjusting the reaction conditions such as temperature, pH, and reactant concentrations.
特性
CAS番号 |
10284-64-7 |
|---|---|
製品名 |
Aluminium chloride dihydroxide |
分子式 |
Al2Cl3H3O3 |
分子量 |
211.34 g/mol |
IUPAC名 |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
InChIキー |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
正規SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



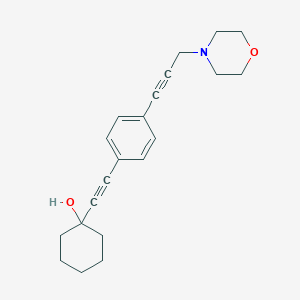
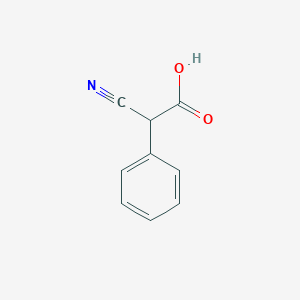
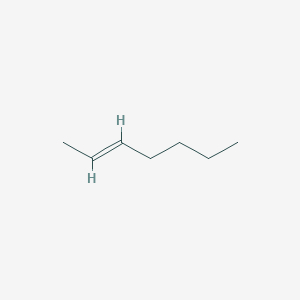
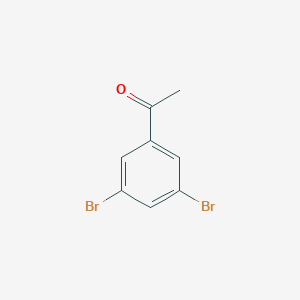
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
